An In-depth Technical Guide to 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene, identified by the CAS Number 1121586-27-3 , is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structure is characterized by a benzene ring strategically adorned with five distinct substituents: a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group. This unique arrangement of electron-withdrawing and sterically demanding groups imparts a distinct reactivity profile, making it a valuable scaffold for the construction of novel pharmaceutical agents and agrochemicals.
The presence of fluorine and a trifluoromethyl group is particularly significant in the context of drug discovery. These moieties are known to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The nitro group provides a versatile handle for further chemical transformations, most notably its reduction to an aniline derivative, which opens up a vast chemical space for subsequent reactions. The bromine atom offers a site for cross-coupling reactions, allowing for the introduction of additional complexity. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important chemical entity, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties for 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene and its isomers is presented below. Data for the specific CAS number 1121586-27-3 is limited, and thus data from closely related isomers are included for comparative purposes.
| Property | Value | Source |
| CAS Number | 1121586-27-3 | Sigma-Aldrich |
| Molecular Formula | C₇H₂BrF₄NO₂ | - |
| Molecular Weight | 287.99 g/mol | BLDpharm[1][2] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Storage | Sealed in dry, room temperature | BLDpharm[1] |
Note: Due to the limited availability of experimental data for CAS 1121586-27-3, some properties are inferred from closely related isomers such as CAS 932374-77-1 and CAS 889459-13-6.
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted benzenes requires careful strategic planning to ensure the correct regiochemistry.[3] A plausible synthetic route to 1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene involves the nitration of a suitable precursor. The directing effects of the existing substituents on the aromatic ring are the paramount consideration in determining the outcome of the electrophilic aromatic substitution.
A logical precursor for this synthesis is 1-bromo-2-fluoro-5-(trifluoromethyl)benzene. In this molecule, the fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. The trifluoromethyl group is a meta-director. The combined activating and directing effects of the fluorine and bromine, alongside the deactivating and meta-directing effect of the trifluoromethyl group, will dictate the position of the incoming nitro group. The most likely position for nitration would be C4, which is para to the fluorine atom and ortho to the bromine atom, and meta to the trifluoromethyl group, thus satisfying the directing preferences of all three substituents.
Caption: Proposed synthesis of the target compound via electrophilic nitration.
Reactivity and Potential for Further Functionalization
The chemical reactivity of 1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene is dominated by the strong electron-withdrawing nature of the nitro and trifluoromethyl groups. This electronic profile deactivates the ring towards further electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in SNAr reactions, is the most probable site for nucleophilic attack.
A cornerstone transformation for this class of compounds in drug discovery is the reduction of the nitro group to an amine. This reaction is typically achieved with high yield using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl, Fe/HCl). The resulting aniline derivative is a versatile intermediate for a wide array of subsequent reactions, including amide bond formation, diazotization, and N-alkylation, providing a gateway to diverse chemical libraries.
Caption: Key transformation: Reduction of the nitro group to form a versatile aniline intermediate.
Significance and Applications in Drug Discovery
Polysubstituted nitroaromatic compounds are crucial building blocks in the synthesis of pharmaceuticals.[4][5] The specific combination of substituents in 1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene makes it a particularly attractive starting material for several reasons:
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Metabolic Stability: The trifluoromethyl group is known to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
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Enhanced Lipophilicity: Both fluorine and the trifluoromethyl group increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.
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Modulation of pKa: The strong electron-withdrawing effects of the substituents can significantly lower the pKa of nearby functional groups, which can be critical for optimizing binding interactions with protein targets.
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Versatile Synthetic Handle: As previously discussed, the nitro group can be readily converted to an amine, providing a key point for diversification. The bromine atom allows for the introduction of various substituents via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of a broad chemical space.
These features make the title compound a valuable starting point for the development of kinase inhibitors, GPCR modulators, and other classes of therapeutic agents.
Experimental Protocol: Reduction of the Nitro Group
The following protocol provides a detailed methodology for the reduction of 1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene to the corresponding aniline. This procedure is based on well-established methods for the reduction of aromatic nitro compounds.
Materials and Equipment:
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1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene (1.0 eq)
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Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol (EtOH)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
-
Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene (1.0 eq) and ethanol to achieve a concentration of approximately 0.2 M.
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0 eq).
-
Initiation of Reaction: Slowly add concentrated hydrochloric acid. An exothermic reaction may be observed.
-
Reaction Progress: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-bromo-5-fluoro-2-(trifluoromethyl)aniline.
Safety and Handling
As a highly functionalized aromatic compound, 1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene and its derivatives should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Based on the GHS classifications for closely related isomers, the following hazards are anticipated:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid inhalation of dust or vapors.[7]
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Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
Dispose of waste material in accordance with local, regional, and national regulations. Unused material should be treated as hazardous chemical waste.
References
- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.
-
PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]
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Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. Available at: [Link]
-
ResearchGate. Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. Available at: [Link]
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ResearchGate. (PDF) Substituent effects of nitro group in cyclic compounds. Available at: [Link]
-
ACS Publications. Nitro-Group-Containing Drugs. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene. Available at: [Link]
-
Chemsrc. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. Available at: [Link]
-
University of Groningen research portal. Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis. Available at: [Link]
-
Chemsrc. CAS#:40161-55-5 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene. Available at: [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]
-
MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]
Sources
- 1. 932374-77-1|1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 2. 889459-13-6|1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

